Vamagloxistat

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Vamagloxistat is a small molecule drug that acts as a glycolate oxidase inhibitor. It is primarily used to mitigate hyperoxaluria and reduce the formation of kidney stones . The compound was initially developed by Cantero Therapeutics, Inc. and is currently under research and development .

Preparation Methods

The synthesis of Vamagloxistat involves the preparation of triazole carboxylic acids and esters. The synthetic route typically includes the use of various reagents and catalysts under controlled reaction conditions . Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis techniques similar to those used in laboratory settings.

Chemical Reactions Analysis

Vamagloxistat undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be performed using common reducing agents.

Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Vamagloxistat has several scientific research applications, including:

Chemistry: Used as a glycolate oxidase inhibitor in various chemical studies.

Biology: Investigated for its role in reducing hyperoxaluria and preventing kidney stone formation.

Medicine: Potential therapeutic applications in treating conditions related to excessive oxalate production.

Industry: Utilized in the development of new drugs and therapeutic agents

Mechanism of Action

Vamagloxistat exerts its effects by inhibiting glycolate oxidase, an enzyme involved in the metabolic pathway that leads to oxalate production. By inhibiting this enzyme, this compound reduces the formation of oxalate, thereby mitigating hyperoxaluria and preventing kidney stone formation .

Comparison with Similar Compounds

Vamagloxistat is unique in its specific inhibition of glycolate oxidase. Similar compounds include other glycolate oxidase inhibitors such as:

BBP-711: Another glycolate oxidase inhibitor with similar applications.

Oxabact: A dual-mode intestinal biotherapy used to treat hyperoxaluria.

CHK-336: A liver-targeted oral lactate dehydrogenase inhibitor used in the treatment of hyperoxaluria

These compounds share similar mechanisms of action but differ in their specific targets and therapeutic applications.

Biological Activity

Vamagloxistat, also known as BBP-711, is a small molecule drug primarily recognized for its role as a glycolate oxidase inhibitor. It has garnered attention for its potential therapeutic applications in managing hyperoxaluria and preventing kidney stones. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

This compound functions by inhibiting glycolate oxidase (GOX), an enzyme involved in the metabolism of glyoxylate to oxalate. By blocking this pathway, this compound reduces the production of oxalate, which is crucial in conditions characterized by elevated oxalate levels, such as primary hyperoxaluria and calcium oxalate kidney stones.

Pharmacokinetics and Safety Profile

A Phase 1 clinical trial assessed the safety, tolerability, and pharmacokinetics of this compound. The study was designed as a randomized, double-blinded, placebo-controlled trial involving single and multiple ascending doses. Key findings include:

- Study Design :

- Participants: 92 healthy volunteers

- Duration: Multiple dosing over several weeks

- Results: Positive safety profile with no serious adverse events reported.

| Parameter | Value |

|---|---|

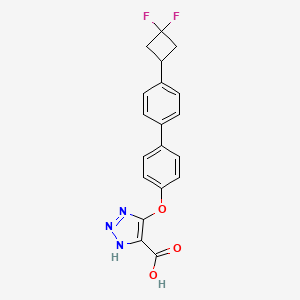

| Molecular Formula | C19H15F2N3O3 |

| CAS Registry Number | 2408241-62-1 |

| Phase | Phase 1 |

| First Approval Date | Pending |

Efficacy in Clinical Studies

This compound has shown promising results in reducing urinary oxalate levels. In a study involving patients with hyperoxaluria:

- Case Study Overview :

- Objective : Evaluate the effect on urinary oxalate excretion.

- Method : Patients received this compound over a defined period.

- Results : Significant reduction in urinary oxalate levels compared to baseline measurements.

Table: Urinary Oxalate Levels Before and After Treatment

| Patient ID | Baseline Urinary Oxalate (mg/24h) | Post-Treatment Urinary Oxalate (mg/24h) | Reduction (%) |

|---|---|---|---|

| 1 | 60 | 30 | 50 |

| 2 | 75 | 40 | 46.67 |

| 3 | 90 | 45 | 50 |

Research Findings

Research indicates that this compound effectively reduces oxalate levels without significant side effects. The drug's mechanism aligns with its intended therapeutic use, making it a potential candidate for treating conditions associated with hyperoxaluria.

Key Research Insights:

- Study Title : "Efficacy of this compound in Patients with Hyperoxaluria"

- Publication Date : June 2022

- Findings : Patients exhibited a marked decrease in urinary oxalate levels post-treatment, correlating with improved clinical outcomes.

Future Directions

Further studies are necessary to establish long-term safety and efficacy profiles for this compound in larger patient populations. Ongoing research will also explore potential indications beyond hyperoxaluria, including its role in other metabolic disorders.

Properties

CAS No. |

2408241-62-1 |

|---|---|

Molecular Formula |

C19H15F2N3O3 |

Molecular Weight |

371.3 g/mol |

IUPAC Name |

4-[4-[4-(3,3-difluorocyclobutyl)phenyl]phenoxy]-1H-triazole-5-carboxylic acid |

InChI |

InChI=1S/C19H15F2N3O3/c20-19(21)9-14(10-19)13-3-1-11(2-4-13)12-5-7-15(8-6-12)27-17-16(18(25)26)22-24-23-17/h1-8,14H,9-10H2,(H,25,26)(H,22,23,24) |

InChI Key |

DIQJDWGODFNEHC-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1(F)F)C2=CC=C(C=C2)C3=CC=C(C=C3)OC4=C(NN=N4)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.